hyperxanthone C

Description

However, the evidence extensively covers structurally and functionally related hyperxanthones (e.g., hyperxanthone E, A, and F) and other xanthones, enabling a comparative analysis of their properties. This article will focus on hyperxanthone E (the most well-documented compound in the evidence) and compare it with similar xanthones, including prenylated, glycosylated, and sulfonated derivatives.

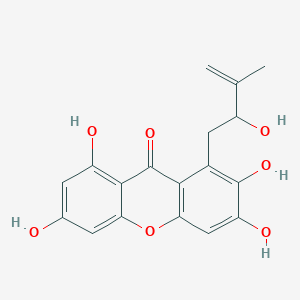

Hyperxanthone E is a prenylated xanthone isolated from Hypericum calycinum cell cultures. Its biosynthesis involves the enzyme HcPT, a membrane-bound prenyltransferase that catalyzes regiospecific C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone . Elicitor-treated H. calycinum cultures accumulate hyperxanthone E intracellularly, peaking at 4 mg·g⁻¹ dry weight 20 hours post-induction . Structurally, hyperxanthone E features a xanthone core (a tricyclic aromatic system) with hydroxyl and prenyl substitutions (Figure 1A) .

Properties

Molecular Formula |

C18H16O7 |

|---|---|

Molecular Weight |

344.3 g/mol |

IUPAC Name |

2,3,6,8-tetrahydroxy-1-(2-hydroxy-3-methylbut-3-enyl)xanthen-9-one |

InChI |

InChI=1S/C18H16O7/c1-7(2)10(20)5-9-15-14(6-12(22)17(9)23)25-13-4-8(19)3-11(21)16(13)18(15)24/h3-4,6,10,19-23H,1,5H2,2H3 |

InChI Key |

GONMHOQVFDWXLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Hyperxanthone E and Related Xanthones

Structural Comparison

Xanthones vary in substituents (hydroxyl, methoxy, prenyl, glycosyl, or sulfonate groups) and oxidation patterns, which critically influence bioactivity. Key compounds are compared below:

Key Structural Insights :

- Prenylation : Hyperxanthone E and biyouxanthone D are prenylated, but biyouxanthone D has multiple prenyl groups, enhancing lipophilicity and membrane interaction .

- Glycosylation: Swertianolin’s C-8 glycosyl group improves water solubility, contrasting with hyperxanthone E’s hydrophobic prenyl chain .

- Sulfonation: Sulfonated xanthones (e.g., in H.

Enzymatic Differences :

Activity Trends :

- Prenylated xanthones (e.g., hyperxanthone E, gambogic acid) show strong cytotoxicity and anti-inflammatory effects due to enhanced cell permeability.

- Glycosylated xanthones (e.g., swertianolin) prioritize neuroprotection and hepatoprotection via antioxidant mechanisms.

Pharmacological Potential and Challenges

Q & A

Basic: How is hyperxanthone C structurally characterized, and what analytical methods are used for its identification?

This compound is a prenylated xanthone derivative with the molecular formula C₁₉H₁₈O₇ (molecular weight: 358.39) . Its structure includes a xanthone core substituted with hydroxyl and prenyl groups, specifically identified as 2,3,6,8-tetrahydroxy-1-(2-hydroxy-3-methyl-3-butenyl)xanthone . Key analytical methods include:

- NMR spectroscopy : Used to resolve its stereochemistry and confirm substitution patterns (e.g., ¹H and ¹³C NMR at 600 MHz, referencing solvent peaks like [D6]acetone) .

- High-performance liquid chromatography (HPLC) : Paired with mass spectrometry (HPLC-MS) for quantification and purity assessment, as demonstrated in studies of related xanthones like hyperxanthone E .

Basic: Which plant species are known to biosynthesize this compound, and what are its ecological roles?

This compound is primarily isolated from Hypericum sampsonii (whole herb) and H. scabrum . Its production in Hypericum spp. is hypothesized to function as a phytoalexin , defending against microbial pathogens or environmental stress, similar to hyperxanthone E in elicited H. calycinum cell cultures .

Basic: What is the hypothesized biosynthetic pathway for this compound in Hypericum species?

While the exact pathway remains unresolved, this compound is proposed to derive from 1,3,6,7-tetrahydroxyxanthone via prenylation and hydroxylation, analogous to hyperxanthone E and A biosynthesis . Key steps include:

Prenylation : Addition of a prenyl group by enzymes like 8-prenylxanthone-forming prenyltransferase (PT8PX), which localizes to chloroplast envelopes .

Hydroxylation : Subsequent modifications by cytochrome P450 enzymes or oxidases.

Note: Enzymes specific to this compound are yet to be characterized .

Advanced: How might elicitors (e.g., yeast extract) be used to enhance this compound production in cell cultures?

In H. calycinum, yeast extract elicitation induces hyperxanthone E biosynthesis, with transcript levels of HcPT (prenyltransferase) and HcCNL (benzoyl-CoA ligase) peaking 8 hours post-elicitation . For this compound:

- Experimental design : Monitor temporal changes in transcript levels (via RT-PCR) and metabolite accumulation (via HPLC-MS) after elicitor treatment.

- Key parameters : Optimize elicitor concentration (e.g., 0.1–1.0 mg/mL yeast extract) and sampling intervals (e.g., 0–24 hours) .

Advanced: What methodological challenges arise in quantifying this compound in complex plant matrices?

Challenges include:

- Co-elution with analogs : this compound may co-elute with structurally similar compounds (e.g., hyperxanthone F) during HPLC. Mitigation requires gradient optimization and tandem MS/MS for selective ion monitoring .

- Low abundance : Enrichment via solid-phase extraction (SPE) or preparative TLC is often necessary .

- Stability : Degradation under light or heat necessitates storage at –80°C and analysis in amber vials .

Advanced: How do contradictions in reported biosynthetic pathways for prenylated xanthones impact this compound research?

Discrepancies exist in the roles of prenyltransferases (e.g., PT8PX vs. PTpat) across studies . For this compound:

- Resolution strategies : Use heterologous expression systems (e.g., E. coli or yeast) to test candidate enzymes’ activity toward 1,3,6,7-tetrahydroxyxanthone .

- Data reconciliation : Compare transcriptomic data from hyperxanthone-producing species (e.g., H. sampsonii vs. H. calycinum) to identify conserved biosynthetic genes .

Advanced: What transcriptomic approaches are suitable for identifying genes involved in this compound biosynthesis?

- RNA-Seq : Profile gene expression in this compound-rich tissues (e.g., elicited cell cultures) versus controls. Focus on differentially expressed oxidoreductases and prenyltransferases .

- Co-expression analysis : Identify genes clustered with known xanthone biosynthesis markers (e.g., HcCNL) using tools like WGCNA .

- Functional validation : Use CRISPR/Cas9 or RNAi to knockout candidate genes and assess metabolite loss via HPLC-MS .

Advanced: How can researchers address inconsistencies in this compound’s reported bioactivity data?

Contradictions in bioactivity studies (e.g., antioxidant vs. antimicrobial potency) may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.